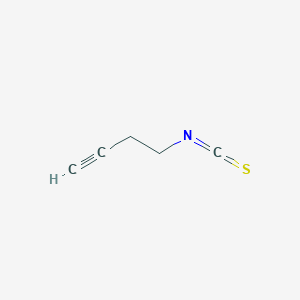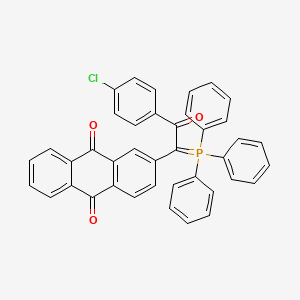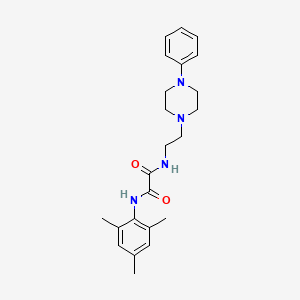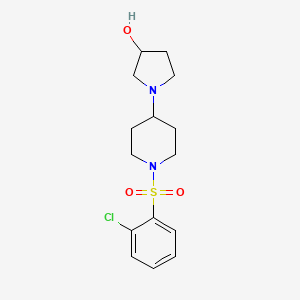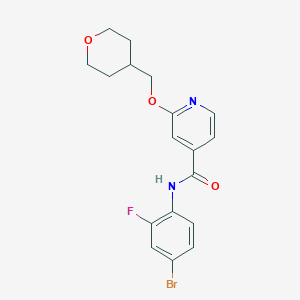
N-(4-bromo-2-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its possible reactions, reaction conditions, and the products formed.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis Techniques : Research into related compounds involves sophisticated synthesis techniques, including nucleophilic displacement reactions and the use of isonicotinic acid as a catalyst for green and efficient synthesis methods. For example, studies have demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride to synthesize radiolabeled compounds for potential applications in positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).
Carrier-Mediated Uptake : Some related compounds have been investigated for their potential in drug delivery and targeted therapy, examining carrier-mediated uptake mechanisms in human solid tumor and lymphoma cells. This research is crucial for understanding how certain chemical structures can enhance the efficacy and selectivity of therapeutic agents (Minematsu et al., 2009).
Potential Biomedical Applications
- Biomedical and Pharmacological Activities : Related research also explores the biomedical applications of similar compounds, including their potential as anticancer agents or for the treatment of inflammatory diseases. Studies on the synthesis and evaluation of compounds for their antioxidant, anti-mycobacterial, and antibacterial activities highlight the diverse therapeutic potentials of these chemical structures (Bhirud et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This could involve potential applications, ongoing research, and unanswered questions about the compound.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed articles and trusted databases for information.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3/c19-14-1-2-16(15(20)10-14)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSWKYWRMNGELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

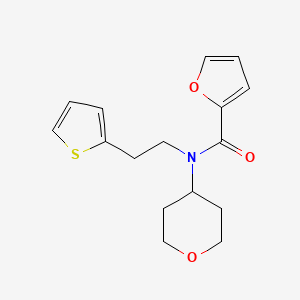
![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)
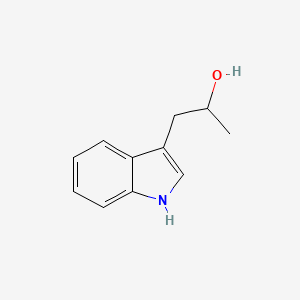
![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)
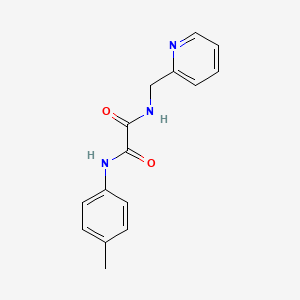
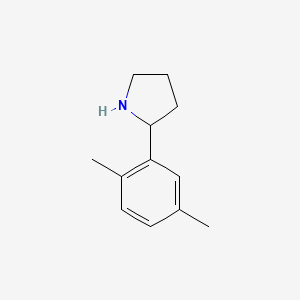
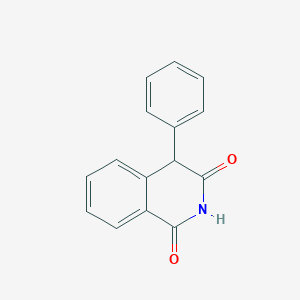
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)
